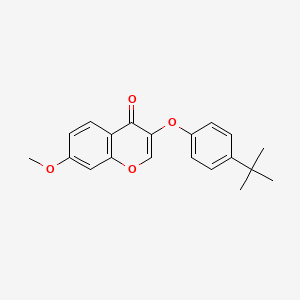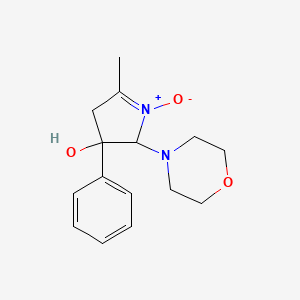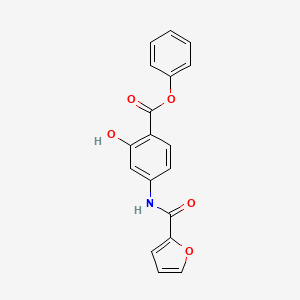![molecular formula C21H25N5O B5520423 5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)
5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.20591044 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Relevance :
- Synthesis of Benzimidazoles : Benzimidazole and its derivatives, including the mentioned compound, are significant due to their wide-ranging bioactivities. Recent advancements in synthetic strategies for benzimidazole derivatives focus on environmentally benign conditions. These developments are crucial for pharmaceutical applications (Mamedov & Zhukova, 2021).
Anticancer Properties :
- Molecular Docking Studies : Studies on benzimidazole derivatives, including compounds structurally related to the mentioned compound, have shown potential as EGFR inhibitors in cancer treatment. Molecular docking and density functional theory studies reveal insights into their anti-cancer properties (Karayel, 2021).
Antiulcer Agents :
- Imidazopyridines as Antiulcer Agents : Research on imidazo[1,2-a]pyridines, which are structurally related to the compound , demonstrates their potential as antiulcer agents. These compounds have shown promise in cytoprotective properties in various models (Starrett et al., 1989).
Labeling in Scientific Research :
- Carbon-14 Labeling of Bis(heteroaryl)piperazines : This study involves the preparation of bis(heteroaryl)piperazines, related to the compound , labeled with carbon-14 for research purposes. This technique is essential for tracing and studying the behavior of these compounds in various environments (Arjomandi et al., 2011).
Antiviral Properties :
- Antirhinovirus Agents : Research into imidazo[1,2-a]pyridines, similar in structure to the compound , has led to the development of antiviral agents, specifically targeting human rhinovirus (Hamdouchi et al., 1999).
Corrosion Inhibition :
- Corrosion Inhibition by Benzimidazole Derivatives : Studies on benzimidazole derivatives have shown their efficacy in inhibiting corrosion of N80 steel in hydrochloric acid. This application is crucial in industrial settings (Yadav et al., 2016).
Synthesis of Novel Compounds :
- Imidazopyridine-5-ones Synthesis : The research on the synthesis of novel compounds like imidazopyridine-5-ones, related to the mentioned compound, is significant in the development of new pharmaceuticals (Zaki et al., 2005).
Antibacterial Applications :
- Imidazoquinolones as Antibacterial Agents : The development of imidazoquinolones demonstrates their potential as effective antibacterial agents, an area closely related to the research on benzimidazole derivatives (Fujita et al., 1996).
Antineoplastic and Antifilarial Agents :
- Antineoplastic and Antifilarial Benzimidazole Derivatives : Studies on benzimidazole derivatives have shown promising results as potential antineoplastic and antifilarial agents, highlighting the diverse therapeutic potential of these compounds (Ram et al., 1992).
Propiedades
IUPAC Name |
[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-14-23-18-5-4-17(12-19(18)24-14)21(27)25-9-6-16(7-10-25)20-22-8-11-26(20)13-15-2-3-15/h4-5,8,11-12,15-16H,2-3,6-7,9-10,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNQBRCLVUWLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B5520397.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)

